molecular formula C10H13NO4 B6164808 3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid CAS No. 54944-52-4

3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B6164808
CAS No.: 54944-52-4
M. Wt: 211.2
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Description

3-[4-(Methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid is a pyrrole-derived carboxylic acid featuring a methoxycarbonyl (methoxy ester) group at the 4-position and a methyl group at the 5-position of the pyrrole ring. The propanoic acid side chain at the 3-position enhances its polarity, making it relevant in medicinal chemistry and agrochemical research.

Properties

CAS No.

54944-52-4

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Pyrrole-Based Propanoic Acids

Key structural analogs differ in ester groups, substituent positions, and additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3-[4-(Methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid 4-methoxycarbonyl, 5-methyl C₁₁H₁₅NO₄ 225.24 Polar, potential for hydrogen bonding
3-(4-Ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid 4-ethoxycarbonyl, 5-methyl C₁₁H₁₅NO₄ 225.24 Increased lipophilicity due to ethyl ester
3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid Aryl-substituted pyrrole C₂₂H₂₁NO₄ 363.41 Enhanced steric bulk; logP = 4.74
3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid 3-ethoxycarbonyl, 5-aryl C₁₇H₁₉NO₄ 331.37 Aromaticity increases π-π interactions
3-[3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid Acetyl group, 5-aryl C₁₇H₁₉NO₄ 301.34 Ketone group alters reactivity

Key Observations :

  • Ester Groups : Replacement of methoxycarbonyl with ethoxycarbonyl (e.g., CAS 38664-16-3) marginally increases lipophilicity but retains similar molecular weights .
  • Aryl Substitutions : Addition of aryl groups (e.g., 4-methylphenyl in ) significantly raises molecular weight and logP, enhancing membrane permeability but reducing solubility.
  • Functional Group Diversity : Acetyl or ketone groups (e.g., ) introduce sites for nucleophilic reactions, diverging from the ester-based reactivity of the target compound.

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